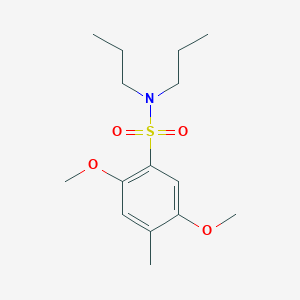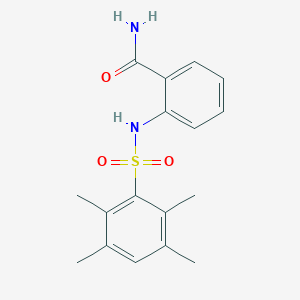![molecular formula C8H18O2S B230767 (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene CAS No. 17089-43-9](/img/structure/B230767.png)
(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[44]nona-3,7-diene is a complex organic compound characterized by its unique spiro structure and multiple conjugated systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene typically involves multi-step organic reactions. One common method includes the use of alkyne coupling reactions, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. The final step usually involves a dehydration reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the compound. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the alkyne positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
Chemistry
In chemistry, (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[44]nona-3,7-diene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive alkyne groups.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism of action of (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene involves its interaction with various molecular targets. The compound’s reactive alkyne groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
類似化合物との比較
Similar Compounds
- (7E)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene
- (2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene
Uniqueness
The uniqueness of this compound lies in its spiro structure and the presence of conjugated alkyne groups. These features confer unique reactivity and stability, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
17089-43-9 |
|---|---|
分子式 |
C8H18O2S |
分子量 |
198.22 g/mol |
IUPAC名 |
(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h6-8,10-11H,9H2,1H3/b12-7- |
InChIキー |
IBELVOGDVQQPMZ-GHXNOFRVSA-N |
SMILES |
CC#CC#CC=C1C=CC2(O1)CC=CO2 |
異性体SMILES |
CC#CC#C/C=C\1/C=CC2(O1)CC=CO2 |
正規SMILES |
CC#CC#CC=C1C=CC2(O1)CC=CO2 |
Key on ui other cas no. |
17089-43-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide](/img/structure/B230722.png)






![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)

